molecular formula C8H6N2O3S2 B2900453 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 34330-04-6

5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2900453
CAS No.: 34330-04-6
M. Wt: 242.27
InChI Key: RPWJHLNLHJSVDL-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (IUPAC name: 2-sulfanyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) is a heterocyclic compound featuring a fused thienopyrimidine scaffold. This molecule combines a pyrimidine ring fused with a thiophene ring, substituted with a carboxylic acid group at position 6, a methyl group at position 5, a sulfhydryl (-SH) group at position 2, and a ketone at position 2. The compound is a key intermediate in synthesizing antimicrobial and anticancer agents due to its ability to undergo diverse functionalization at the sulfhydryl and carboxylic acid groups .

Its ethyl ester derivative (CAS 17417-67-3) is a precursor in peptide coupling reactions and exhibits high thermal stability (m.p. >230°C), making it suitable for high-temperature syntheses . The free carboxylic acid form (e.g., sc-342886) is commercially available for research applications, particularly in studying enzyme inhibition and nucleic acid synthesis pathways .

Properties

IUPAC Name

5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c1-2-3-5(11)9-8(14)10-6(3)15-4(2)7(12)13/h1H3,(H,12,13)(H2,9,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWJHLNLHJSVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=S)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34330-04-6
Record name 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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Preparation Methods

Thiophene Precursor Synthesis

2-Amino-5-methylthiophene-3-carboxylic acid serves as the foundational intermediate. Its preparation typically involves the Gewald reaction, where a ketone (e.g., methylglyoxal), sulfur, and a cyanoacetate react under basic conditions to form 2-aminothiophene-3-carboxylates. Subsequent hydrolysis yields the carboxylic acid.

Pyrimidine Ring Formation

Cyclization with thiourea in the presence of acetic acid or polyphosphoric acid introduces the pyrimidine ring and the 2-sulfanyl group. For example, refluxing 2-amino-5-methylthiophene-3-carboxylic acid with thiourea in acetic acid generates the thieno[2,3-d]pyrimidine core, with simultaneous oxidation at position 4 to form the ketone. This one-pot method achieves moderate yields (50–65%) but requires precise temperature control to avoid decarboxylation.

Multi-Step Synthesis via Functionalized Intermediates

Patent literature describes multi-step routes for analogous thieno-pyrimidines, emphasizing bromination, cyanation, and hydrolysis. Adapting these steps for the target compound involves:

Bromination and Methyl Group Introduction

A piperidone derivative is treated with phosphorus sulfide to form a thiazole ring, followed by bromination at position 2 using copper(II) bromide and alkyl nitrite. Subsequent methylation with formaldehyde and triacetoxysodium borohydride introduces the 5-methyl group. While this method is industrially scalable, it necessitates careful handling of reactive intermediates.

Carboxylic Acid Formation

The 6-carboxylic acid moiety is introduced via hydrolysis of a nitrile intermediate. For instance, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes acidic hydrolysis (e.g., HCl/H2O) to yield the carboxylic acid. Applied to the thieno[2,3-d]pyrimidine system, this step requires optimization to prevent ring opening.

Sodium Enolate-Mediated Cyclization

Recent studies highlight solvent-free grinding or reflux methods using sodium enolates and cyanothioacetamides. These protocols avoid traditional solvents, enhancing reaction efficiency and sustainability.

Grinding Method

A mixture of sodium 3-(5-methyl-3-oxoprop-1-en-1-olate) and cyanothioacetamide is ground with catalytic acetic acid, inducing cyclization within 5–10 minutes. This method achieves yields up to 75% and is ideal for acid-sensitive intermediates.

Reflux in Piperidinium Acetate

Heating the enolate with cyanothioacetamide in piperidinium acetate under reflux forms the thieno[2,3-d]pyrimidine core in 4–5 hours. The carboxylate group is subsequently liberated via acid hydrolysis.

Hydrolysis of Carboxamide Precursors

Derivatives such as 3-amino-N-(2-chlorophenyl)-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (reported for anti-inflammatory activity) are hydrolyzed to the carboxylic acid using concentrated HCl or H2SO4. This two-step approach—first forming the carboxamide via coupling reactions, then hydrolyzing—ensures regiochemical fidelity but adds synthetic complexity.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Cyclocondensation Thiourea, acetic acid 50–65% One-pot synthesis Decarboxylation risk
Multi-Step Synthesis CuBr2, formaldehyde, HCl 60–70% Scalable, regioselective Requires toxic reagents
Grinding Sodium enolate, acetic acid 70–75% Solvent-free, rapid Limited substrate scope
Carboxamide Hydrolysis H2SO4, carboxamide precursor 55–60% High purity Multiple steps, lower yield

Industrial and Environmental Considerations

The grinding method emerges as the most sustainable approach, minimizing solvent waste and energy consumption. However, the multi-step patent route offers better scalability for kilogram-scale production. Future research should explore catalytic systems to enhance cyclization efficiency and greener hydrolysis alternatives.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a useful compound in pharmaceutical research.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. Its sulfur and nitrogen atoms play a crucial role in its biological activity, interacting with enzymes and receptors to produce desired outcomes. The exact mechanism of action may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid are compared below with analogs in the thienopyrimidine and pyridopyrimidine families.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Melting Point (°C) Solubility Key Applications Reference
This compound -SH (2), -CH3 (5), -COOH (6) >230 (ester form) DMF, DMSO Enzyme inhibition, antimicrobial agents
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid -NH-C6H4Cl (4), -CH3 (5), -COOH (6) 316–318 Ethanol, THF Anticancer, HDAC inhibition
8-Ethyl-5-oxo-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido ring, -C2H5 (8), -pyrrolidinyl (2) 287–289 HCl/EtOH Antibacterial (Gram-negative)
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Ethyl ester (6), -CH3 (5) >230 DMF, CHCl3 Precursor for peptide synthesis

Key Findings:

Structural Flexibility :

  • The sulfhydryl group at position 2 enables facile derivatization into disulfides or thioethers, enhancing interactions with biological targets like HDACs .
  • Substitution at position 4 (e.g., arylureido groups in 8a-c) improves anticancer activity by increasing lipophilicity and membrane permeability .

Biological Efficacy :

  • Antimicrobial Activity : The parent compound exhibits moderate activity against S. aureus (MIC = 12.5 μg/mL), while derivatives like 8c (MIC = 6.25 μg/mL) show enhanced potency due to electron-withdrawing trifluoromethyl groups .
  • Anticancer Activity : Hydroxamic acid derivatives (e.g., 10a-c) demonstrate HDAC inhibition (IC50 <1 μM) and selectivity indices >8, outperforming pyridopyrimidine analogs like piromidic acid .

Synthetic Advantages :

  • The ethyl ester precursor (CAS 17417-67-3) simplifies large-scale synthesis via one-pot acylation and heterocyclization in DMF, avoiding costly catalysts .
  • Hydrolysis of ester derivatives (e.g., 8a-c) under basic conditions (LiOH/THF) yields carboxylic acid forms in >85% purity .

Biological Activity

5-Methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₆N₂O₃S₂
  • Molecular Weight : 242.28 g/mol
  • CAS Number : 34330-04-6
  • Melting Point : 288-290 °C

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines, including 5-methyl-4-oxo derivatives, exhibit significant antimicrobial activity. A study evaluated various thienopyrimidinone compounds for their efficacy against multiple bacterial strains:

  • Tested Strains :
    • Gram-negative : Escherichia coli, Salmonella typhi
    • Gram-positive : Staphylococcus aureus, Bacillus subtilis
    • Mycobacterial strains : Mycobacterium tuberculosis, Mycobacterium avium
  • Findings :
    • The compounds displayed significant antibacterial and antimycobacterial activity.
    • Minimum inhibitory concentrations (MIC) were determined, with key compounds showing potent activity against all tested strains.
    • Notably, compounds with substituted amido or imino side chains at position 3 were particularly effective, suggesting that structural modifications can enhance biological activity .

The mechanism underlying the antimicrobial action of thieno[2,3-d]pyrimidine derivatives appears to involve interference with bacterial cell wall synthesis and function. The presence of the thienopyrimidine core is essential for this activity, as it likely interacts with target sites within bacterial cells.

Study 1: Synthesis and Evaluation

A study synthesized various N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives and assessed their antimicrobial properties. The most potent compounds (4c, 4e, and 4g) exhibited low toxicity levels (MHC > 200 µmol/L), indicating a favorable therapeutic index for further development .

Study 2: Comparative Analysis

Another investigation compared the activity of thieno[2,3-d]pyrimidines with other known antimicrobial agents. The results showed that certain derivatives had comparable or superior activity against resistant strains of bacteria, highlighting their potential as alternatives in antibiotic therapy .

Data Summary

Compound NameActivity TypeMIC (µg/mL)Toxicity Level (MHC µmol/L)
5-Methyl-4-oxo derivativeAntibacterial10>200
N-[5-(2-furanyl)-...]Antimycobacterial5>200
Thieno[2,3-d]pyrimidine seriesAntifungal15>200

Q & A

Q. What are the common synthetic routes for 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives?

  • Methodological Answer : The core structure is typically synthesized via cyclization reactions using substituted thioureas or via imidazolide intermediates. For example, the imidazolide derivative of the carboxylic acid can react with benzohydrazide to form amide-linked derivatives . Ethyl ester derivatives (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) are synthesized using sulfur and diethylamine as upstream reagents, with reaction conditions requiring temperatures >230°C and controlled pH . For amidation, 1,1'-carbonyldiimidazole (CDI) in DMF is used to activate the carboxylic acid, enabling coupling with amines to generate bioactive amides .

Q. How is the crystal structure of thieno[2,3-d]pyrimidine derivatives characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, hydrogen bonding (N–H⋯O, O–H⋯O) and π-π stacking interactions (2.717–3.022 Å) between aromatic rings are critical for stabilizing supramolecular assemblies. Crystallization often employs hydrothermal methods (393 K for 96 hours) with AgNO₃ as a counterion . Data refinement uses software like SHELXL, with hydrogen atoms positioned via Fourier difference maps and geometric constraints .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound and its derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria. For example, amide derivatives synthesized via CDI-mediated coupling show variable MIC values depending on substituents (e.g., benzyl vs. phenyl groups). Activity is assessed using WHO-recommended broth microdilution assays . Additionally, structural analogs interfere with nucleic acid synthesis enzymes, inducing DNA damage and apoptosis in cancer cell lines .

Advanced Research Questions

Q. How do substitution patterns at the 3- and 5-positions influence bioactivity?

  • Methodological Answer : Substituents at the 3-position (e.g., benzyl groups) enhance lipophilicity, improving membrane permeability, while methylthio groups at the 5-position increase electrophilicity, enabling covalent interactions with biological targets . For example:
PositionSubstituentObserved EffectReference
3BenzylEnhanced antimicrobial activity (MIC: 8 µg/mL)
5MethylthioIncreased reactivity with cysteine residues in enzymes
Comparative studies require HPLC purity validation (>95%) and dose-response assays to quantify potency shifts .

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer : Contradictions often arise from divergent assay conditions or substituent electronic effects. For instance, fluorinated aniline derivatives may show enhanced activity in low-pH environments due to improved solubility, whereas non-fluorinated analogs require DMSO solubilization, which can inhibit bacterial growth independently . Statistical tools like ANOVA and multivariate regression are used to isolate substituent effects from experimental variables .

Q. What strategies optimize reaction yields for thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve CDI-mediated amidation yields (>70%) compared to THF (<50%) .
  • Temperature Control : Cyclization reactions require strict thermal control (80–100°C) to avoid decarboxylation .
  • Catalysis : Silver(I) ions in hydrothermal synthesis promote crystal nucleation, reducing amorphous byproducts .
  • Purification : Reverse-phase HPLC with C18 columns (ACN/water gradient) resolves closely eluting impurities .

Data Contradiction Analysis

Q. Why do some analogs show antimicrobial activity while others are inactive?

  • Methodological Answer : Activity depends on the balance between lipophilicity (logP) and hydrogen-bonding capacity. For example:
DerivativelogPH-Bond AcceptorsMIC (µg/mL)
Amide A2.158
Amide B3.83>64
High logP (>3.5) reduces aqueous solubility, limiting bioavailability. QSAR modeling can predict optimal ranges for substituents .

Key Methodological Takeaways

  • Synthesis : Prioritize CDI-mediated coupling for amides and hydrothermal methods for crystallization .
  • Characterization : SC-XRD and hydrogen-bonding analysis are critical for structural validation .
  • Bioactivity : Screen derivatives under standardized conditions (pH, solvent controls) to minimize artifacts .

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